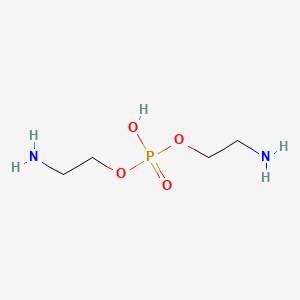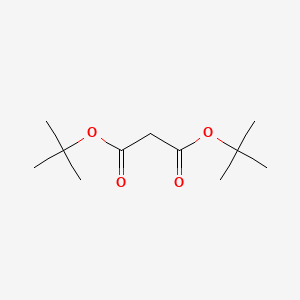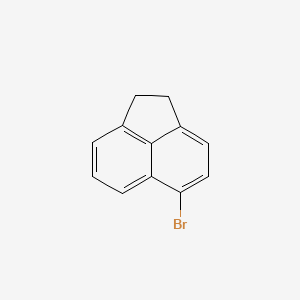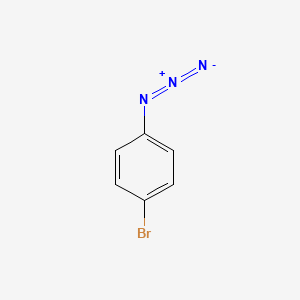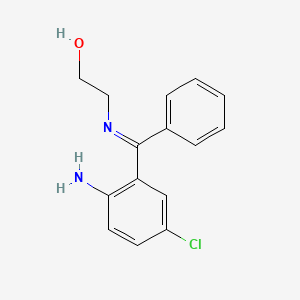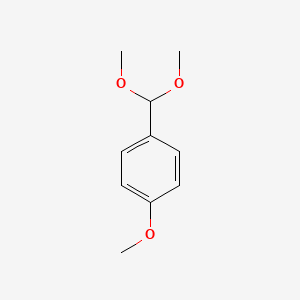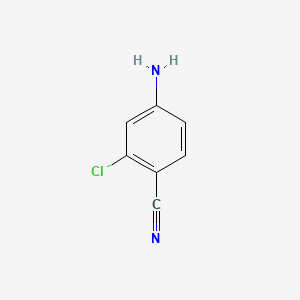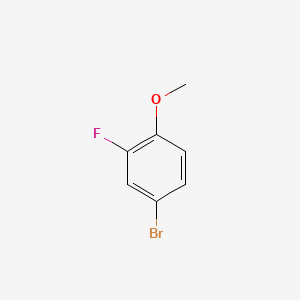
4-Brom-2-Fluoranisol
Übersicht
Beschreibung
4-Bromo-2-fluoroanisole (4-Br-2-FA) is an organic compound belonging to the class of aromatic ethers, and is a key starting material in the synthesis of a variety of organic compounds. It is a colorless liquid with a boiling point of 101-102 °C, and is soluble in most organic solvents. 4-Br-2-FA is a versatile intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. It has been used in the synthesis of several new pharmaceuticals, including a new class of antifungal agents, and has also been used in the synthesis of a variety of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von Flüssigkristallen
4-Brom-2-Fluoranisol wurde bei der Synthese von Flüssigkristallen mit einer terminalen Difluormethoxygruppe und einem Rückgrat aus Phenylbicyclohexan verwendet . Flüssigkristalle sind ein Aggregatzustand, der Eigenschaften zwischen denen von konventionellen Flüssigkeiten und denen von festen Kristallen besitzt. Sie werden in einer Vielzahl von Anwendungen eingesetzt, darunter Displays, Sensoren und Telekommunikationsgeräte.
Synthese von Fluoroalkoxyphenyl-Verbindungen
Diese Verbindung wurde bei der Synthese von 1,4-Bis[(3′-Fluor-4′-n-Alkoxyphenyl)ethinyl]benzolen mit n=1-12 verwendet . Diese Verbindungen sind im Bereich der organischen Elektronik von Interesse, insbesondere bei der Entwicklung von organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen.
Synthese von fluorierten Naphthaldehyden
This compound wurde bei der Synthese von 7-Fluor-6-methoxy-1-methyl-2-naphthaldehyd und 5,7-Difluor-6-methoxy-1-methyl-2-naphthaldehyd verwendet . Diese fluorierten Naphthaldehyde können als Bausteine bei der Synthese verschiedener organischer Verbindungen verwendet werden, darunter Pharmazeutika und Agrochemikalien.
Material für spektroskopische Studien
Die IR- und FT-IR-Spektren von this compound wurden untersucht . Dies macht es zu einem wertvollen Material für spektroskopische Studien, die wichtige Informationen über die Struktur und Eigenschaften der Verbindung liefern können.
Zwischenprodukt in der organischen Synthese
Aufgrund seiner einzigartigen Struktur kann this compound als Zwischenprodukt in verschiedenen organischen Syntheseverfahren fungieren . Seine Brom- und Fluorgruppen machen es zu einem guten Kandidaten für verschiedene Substitutionsreaktionen, während seine Methoxygruppe für verschiedene Kondensationsreaktionen verwendet werden kann.
Forschung in der Fluorchemie
This compound ist eine wertvolle Verbindung im Bereich der Fluorchemie . Fluorhaltige Verbindungen haben einzigartige Eigenschaften und werden in einer Vielzahl von Anwendungen eingesetzt, von Pharmazeutika bis hin zur Materialwissenschaft. Die Forschung auf diesem Gebiet kann zur Entwicklung neuer fluorierter Verbindungen mit neuartigen Eigenschaften führen.
Safety and Hazards
4-Bromo-2-fluoroanisole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNXGZBXFDNKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178195 | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2357-52-0 | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2357-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2357-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7J83Z8NHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 4-Bromo-2-fluoroanisole in materials science?
A1: 4-Bromo-2-fluoroanisole serves as a key precursor in the synthesis of liquid crystals with a phenylbicyclohexane backbone []. These liquid crystals exhibit desirable properties like low melting points and wide nematic phase ranges, making them potentially useful for display technologies.
Q2: How does 4-Bromo-2-fluoroanisole contribute to the performance of lithium-ion batteries?
A2: Research suggests that incorporating 4-Bromo-2-fluoroanisole as an additive (1-10% by mass) in lithium-ion battery electrolytes can enhance both overcharge protection and flame retardancy []. This improvement in safety features is achieved without significantly impacting the battery's cycling performance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

